2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine
Übersicht
Beschreibung
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine, also known as Acyclovir, is a synthetic antiviral drug that is commonly used to treat viral infections such as herpes simplex, varicella-zoster, and Epstein-Barr virus. Acyclovir was first synthesized in 1974 by the pharmaceutical company Burroughs Wellcome (now GlaxoSmithKline) and has since become one of the most widely prescribed antiviral drugs in the world.
Wirkmechanismus
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine works by inhibiting the replication of viral DNA. It is selectively phosphorylated by the virus-encoded thymidine kinase, which converts it into its active form. The active form of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine inhibits viral DNA polymerase, which is essential for viral replication. This results in the inhibition of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is primarily excreted unchanged in the urine, with a half-life of approximately 2-3 hours.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is also highly selective for viral DNA polymerase, making it a useful tool for studying viral replication. However, 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has some limitations, including its narrow spectrum of activity and the potential for the development of drug resistance.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine. One area of interest is the development of new antiviral drugs that are more effective against a wider range of viruses. Another area of research is the development of new formulations of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine that can be administered more conveniently or with fewer side effects. Additionally, there is ongoing research into the mechanisms of drug resistance and the development of strategies to overcome it. Overall, 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine remains an important tool for the treatment and study of viral infections, and ongoing research will continue to improve our understanding of its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viruses. It is commonly used in the treatment of herpes simplex, varicella-zoster, and Epstein-Barr virus infections. 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has also been studied for its potential use in the treatment of other viral infections such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,9-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCBZYTDJCPHW-GITKWUPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.